![molecular formula C9H7F3N2 B11769464 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 6742-83-2](/img/structure/B11769464.png)
4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the treatment of 2-trifluoromethylimidazole-4,5-dicarboxylic acid with sulfur tetrafluoride and hydrogen fluoride, resulting in the formation of the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to its observed biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
- 2-Trifluoromethylbenzimidazole
- 4,5-Dicyanoimidazole
- N-Methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both a methyl and a trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it a more potent and versatile compound for various applications .
Propriétés
Numéro CAS |
6742-83-2 |
|---|---|
Formule moléculaire |
C9H7F3N2 |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) |
Clé InChI |
VSIDZHZJJPABSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


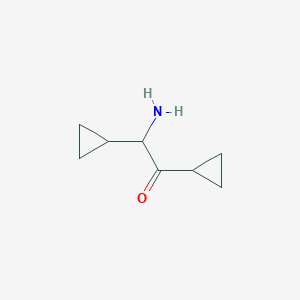
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
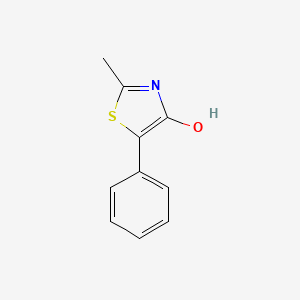
![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)

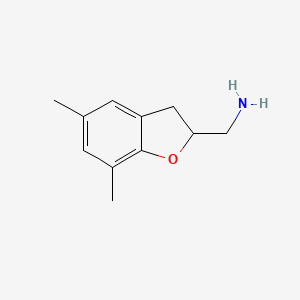
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
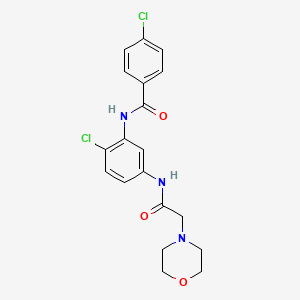

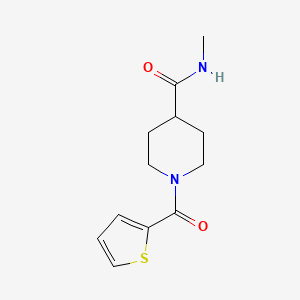

![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)


